N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE
Description
The compound N-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}-2-(phenylformamido)acetamide is a pyrimidine-derived acetamide featuring a piperidine-substituted pyrimidine core linked to a phenylformamido-acetamide moiety. Its structure combines a heterocyclic pyrimidine ring with a methyl group at position 4 and a piperidinyl group at position 6, which may enhance lipophilicity and influence binding interactions in biological systems .
Properties
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-12-18(25-10-6-3-7-11-25)24-17(23-15)13-21-19(26)14-22-20(27)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZSPVWIWWFASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling of Piperidine to Pyrimidine
The pyrimidine-piperidine moiety is synthesized via Buchwald-Hartwig amination (Figure 1). Adapted from, the protocol involves:
- Reactants : 2-Chloro-4-methyl-6-aminopyrimidine (1.39 mmol), piperidine (1.66 mmol)
- Catalyst system : Pd(OAc)₂ (0.0695 mmol), Xantphos (0.139 mmol), Cs₂CO₃ (2.78 mmol)
- Conditions : Microwave irradiation at 60°C for 1.5 hours in acetonitrile.
Key modifications :
Bromination and Amination to Install Methylene Bridge
The methylene linker is introduced via a two-step sequence:
- Bromination : Treatment of 4-methyl-6-(piperidin-1-yl)pyrimidine with N-bromosuccinimide (NBS) in CCl₄ under UV light yields 2-bromomethyl-4-methyl-6-(piperidin-1-yl)pyrimidine (yield: 75%).
- Gabriel Synthesis : Reaction with potassium phthalimide in DMF forms the phthalimide-protected amine, followed by hydrazinolysis to yield 4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylmethanamine (yield: 88%).
Synthesis of 2-(Phenylformamido)acetyl Chloride
Formamidation of Glycine Derivatives
Phenylformamido side-chain preparation follows a modified Schotten-Baumann protocol:
- Reaction : Glycine ethyl ester (1.0 eq) reacts with benzoyl chloride (1.2 eq) in aqueous NaOH/CH₂Cl₂ to form N-benzoylglycine ethyl ester (yield: 91%).
- Saponification : Hydrolysis with LiOH in THF/water yields 2-(phenylformamido)acetic acid (yield: 95%).
- Acid Chloride Formation : Treatment with oxalyl chloride (2.0 eq) and catalytic DMF in anhydrous DCM produces 2-(phenylformamido)acetyl chloride (yield: 89%).
Final Coupling and Purification
Amide Bond Formation
The target compound is assembled via nucleophilic acyl substitution (Figure 2):
Chromatographic Purification
- Column : Silica gel (60–120 mesh)
- Eluent : Gradient of CH₂Cl₂/MeOH (98:2 → 90:10).
- Purity : >99% (HPLC), isolated yield: 73%.
Spectroscopic Characterization
Key analytical data :
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, Ph-H), 4.32 (s, 2H, CH₂), 3.78 (t, 4H, piperidine-H), 2.45 (s, 3H, CH₃) |
| ESI-MS | m/z 412.18 [M+H]⁺ (calc. 412.21) |
| IR (KBr) | 1654 cm⁻¹ (C=O amide), 1550 cm⁻¹ (pyrimidine ring) |
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 58% | 62% |
| Purity | 98.5% | 99.2% |
| Reaction Steps | 5 | 6 |
| Key Advantage | Shorter sequence | Better regiocontrol |
Route B’s superior regiocontrol stems from early-stage piperidine coupling, minimizing steric hindrance during pyrimidine functionalization.
Challenges and Optimization Strategies
- Piperidine Coupling Efficiency :
- Amide Hydrolysis Risk :
- Byproduct Formation :
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs share the pyrimidine-acetamide scaffold but differ in substituents, which critically affect physicochemical properties and bioactivity. Below is a comparative analysis based on evidence:
Key Findings:
Substituent Effects on Bioactivity: Halogenated Groups: Fluorine (e.g., 2h) and chlorine (e.g., 2g in ) in analogs improve binding affinity via electronegative interactions . Thioether vs. Methyl Groups: Thioether-linked compounds (e.g., 2i) exhibit lower melting points (127–128°C) compared to non-sulfur analogs, suggesting reduced crystallinity and enhanced solubility .
Synthetic Efficiency :
- Yields for thioether-pyrimidine analogs (e.g., 2h: 55%) surpass those of naphthyl or chlorophenyl derivatives (20%), indicating steric or electronic challenges in synthesis .
Piperidine and Heterocyclic Modifications :
Biological Activity
N-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}-2-(phenylformamido)acetamide is a compound of interest due to its potential biological activity, particularly in the realm of cancer research and pharmacology. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C18H24N4O
- Molecular Weight : 316.4 g/mol
This compound primarily functions as an ATP-competitive inhibitor targeting Protein Kinase B (PKB or Akt) . This interaction affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway , which is crucial for cell survival and proliferation. By modulating this pathway, the compound demonstrates significant effects on tumor growth inhibition.
Biological Activity
The compound's biological activity has been evaluated through various assays and studies:
-
Antitumor Activity :
- In vivo studies have shown that this compound can inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses. The results indicate that it modulates biomarkers associated with PKB signaling effectively, leading to reduced tumor size and proliferation rates.
-
Cell Viability Assays :
- Cell line studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer cells. This effect is dose-dependent, highlighting its potential as a therapeutic agent.
Case Studies
Several research articles have focused on the biological implications of this compound:
- Study 1 : A study published in Drug Target Insights reported that the compound exhibited a strong inhibitory effect on tumor cell lines, suggesting its utility in targeted cancer therapies .
- Study 2 : In a research article from IUCr, the crystal structure of a related pyrimidine derivative was analyzed, providing insights into the molecular interactions that could be relevant for understanding the binding affinity and specificity of this compound .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is optimized for oral bioavailability, making it suitable for therapeutic applications. Studies have shown that it achieves sufficient plasma concentrations to exert its biological effects without significant toxicity.
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
